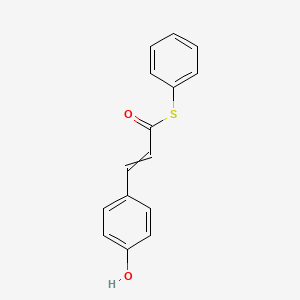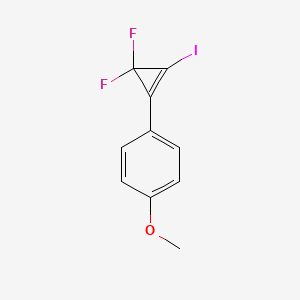
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- is a complex organic compound with the molecular formula C9H5F2I. This compound is characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-iodo-1-cyclopropen-1-yl group and a methoxy group. It is a unique compound due to its combination of halogenated cyclopropene and methoxybenzene moieties.
Preparation Methods
The synthesis of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- typically involves multiple steps, including halogenation, cyclopropenation, and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a general approach might include:
Halogenation: Introduction of fluorine and iodine atoms to the cyclopropene ring.
Cyclopropenation: Formation of the cyclopropene ring structure.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial production methods for this compound would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove halogen atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated cyclopropenes on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the cyclopropene ring can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- include other halogenated cyclopropenes and methoxybenzene derivatives. These compounds share structural similarities but differ in the type and position of halogen atoms or other substituents. The uniqueness of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
CAS No. |
491593-73-8 |
|---|---|
Molecular Formula |
C10H7F2IO |
Molecular Weight |
308.06 g/mol |
IUPAC Name |
1-(3,3-difluoro-2-iodocyclopropen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H7F2IO/c1-14-7-4-2-6(3-5-7)8-9(13)10(8,11)12/h2-5H,1H3 |
InChI Key |
SJLZSMQUSNGFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C2(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
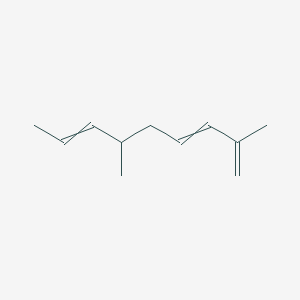
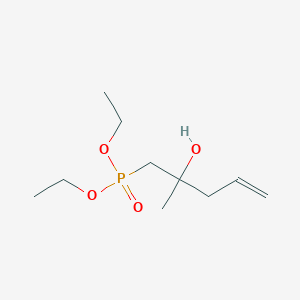
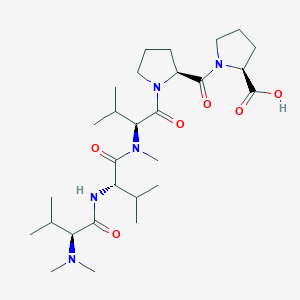

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

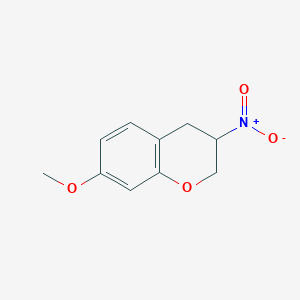
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

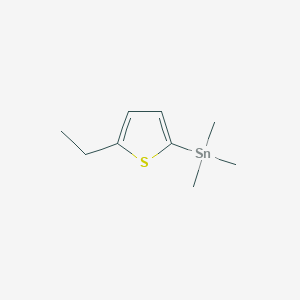
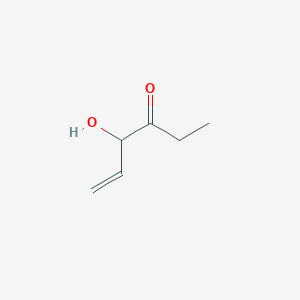
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
